4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
This compound interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The affected pathway is the FGFR signaling pathway. This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s interaction with its target results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt .
Pharmacokinetics
It is known that the compound has a molecular weight of 14816 , which may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . It has been shown to have remarkable antiproliferative activities against certain cancer cells .
Biochemical Analysis
Biochemical Properties
4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . This compound binds to the ATP-binding site of FGFRs, preventing their autophosphorylation and subsequent activation of signaling cascades such as RAS-MEK-ERK and PI3K-Akt pathways . These interactions highlight its potential as a therapeutic agent in cancer treatment.
Cellular Effects
This compound has been shown to influence various cellular processes. In vitro studies have demonstrated its ability to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of cancer cells, suggesting its potential in preventing metastasis . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by targeting FGFRs and disrupting their normal function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of FGFRs, which is essential for the activation of downstream signaling pathways . By blocking these pathways, the compound can induce apoptosis, inhibit cell proliferation, and reduce cell migration and invasion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and migration . The degradation and potential long-term effects in vivo are still under study.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces metastasis without significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with FGFRs. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a role in its metabolism, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high FGFR expression, such as tumors, enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with FGFRs . The compound may also localize to specific compartments or organelles, depending on its post-translational modifications and targeting signals . This localization is crucial for its activity and function, as it allows the compound to effectively inhibit FGFR signaling pathways.
Properties
IUPAC Name |
4-methoxy-1-methylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-4-7-8(12-2)3-5-10-9(7)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXUVMAMKPMLAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CN=C21)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.